molecular formula C21H19N7O3 B606448 CA-4948 CAS No. 1801343-74-7

CA-4948

Número de catálogo: B606448
Número CAS: 1801343-74-7
Peso molecular: 417.4 g/mol
Clave InChI: RWIMETUXCNDSLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

CA-4948 interacts with IRAK4, a serine/threonine kinase that mediates interleukin 1 receptor (IL-1R) and Toll-like receptor (TLR) signaling downstream of MYD88 . It is an ATP-competitive, type 1 reversible inhibitor with high binding affinity to IRAK4 (23 nM) and FLT3 . It inhibits hematological malignancies that are driven by over-activity of the TLR/IL-1R pathway .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been shown to inhibit P MYD88 P Myddosome IRAK4 IRAK1 TLR/IL-1R or FLT3 signaling pathways . It has also shown to have a growth inhibitory and pro-apoptotic activity in vitro against AML cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of IRAK4, which is a critical component of the TLR/Myddosome pathway . This inhibition leads to the suppression of the TLR pathway, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing cytokine release .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are predictable and support BID dosing . It has been well-tolerated in studies, allowing for long-term treatment .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent anti-tumor activity and survival advantage . Therapeutic dose levels were attained in both CSF and brain tissue .

Metabolic Pathways

It is known that it inhibits the TLR/Myddosome pathway, which is a critical pathway in the immune response .

Transport and Distribution

It has been shown that therapeutic dose levels can be attained in both cerebrospinal fluid (CSF) and brain tissue .

Subcellular Localization

Irak4, the target of this compound, is known to be involved in signaling pathways that operate in various subcellular locations .

Actividad Biológica

CA-4948 is an innovative oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and relevant case studies.

IRAK4 is a critical component of the Myddosome signaling pathway, which mediates immune responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is commonly associated with several malignancies, including ABC-subtype diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM). By inhibiting IRAK4, this compound disrupts downstream signaling that promotes tumor growth and survival, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and reduced activation of key transcription factors involved in cancer progression .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. In preclinical models, therapeutic levels were achieved in both cerebrospinal fluid (CSF) and brain tissue, demonstrating its potential for treating central nervous system (CNS) malignancies .

In toxicity studies conducted on mice and dogs, this compound was well tolerated at efficacious doses. The maximum tolerated dose (MTD) was established during clinical trials, ensuring that patients could receive adequate treatment without significant adverse effects .

Case Studies

  • AML Patient Response : In a Phase 1/2 study involving adult patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS), this compound demonstrated promising results. Among 22 enrolled patients, significant reductions in bone marrow blasts were observed across all dose cohorts. Notably, one patient with a spliceosome mutation achieved complete remission with negative minimal residual disease after treatment with this compound .
  • Lymphoma Treatment : In another clinical evaluation focused on NHL, this compound was shown to induce objective responses in patients with high-risk disease. The drug's efficacy was particularly notable in patients harboring FLT3 mutations, where a complete eradication of the mutation was documented following treatment .

Research Findings

Recent studies have highlighted the impact of this compound on key signaling pathways associated with tumor growth:

  • Downregulation of NF-κB and MAPK Pathways : Treatment with this compound resulted in significant downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in tumor cells. This was evidenced by reduced protein levels of phospho-p38, phospho-ERK1/2, and phospho-NF-κB P65 in both tumor cells and the surrounding microenvironment .

Summary of Clinical Trials

Trial Phase Indication Patient Cohort Primary Outcomes
Phase 1/2Relapsed/Refractory AML/MDS22 patientsObjective responses in 5 patients; MTD established
Phase 1Non-Hodgkin LymphomaVariableSignificant downregulation of IRAK4-related pathways
OngoingCNS Tumors (PCNSL & MBM)Not specifiedBlood-brain barrier penetration confirmed

Propiedades

IUPAC Name

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIMETUXCNDSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339192
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801343-74-7
Record name 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.